N,N'-Dinitrosopiperazine

説明

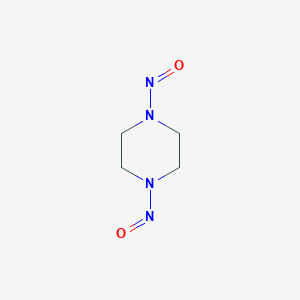

Structure

3D Structure

特性

IUPAC Name |

1,4-dinitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSYEWGYAFFSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020527 | |

| Record name | Dinitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER, ACETONE; VERY SOL IN HOT ALCOHOL | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00019 [mmHg] | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW PLATES FROM WATER | |

CAS No. |

140-79-4 | |

| Record name | N,N′-Dinitrosopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrosopiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dinitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU48C6581I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-dinitrosopiperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 °C | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dinitrosopiperazine: Chemical Properties, Structure, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and relevant experimental methodologies for N,N'-Dinitrosopiperazine (DNPC). A potent carcinogen, DNPC is a critical compound for research in toxicology and oncology, particularly in studies related to nasopharyngeal carcinoma.

Chemical and Physical Properties

This compound is a pale yellow solid.[1][2][3] Its core chemical and physical properties are summarized below, providing a foundational understanding for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₄O₂ | [4][5] |

| Molecular Weight | 144.13 g/mol | [3][4][5] |

| CAS Registry Number | 140-79-4 | [4][5] |

| Appearance | Pale yellow solid / plates | [1][2][3] |

| Melting Point | 158 - 210°C | [2][3][6] |

| Boiling Point | ~262.72°C (estimate) | [2][6] |

| Density | ~1.4165 g/cm³ (estimate) | [2][6] |

| Water Solubility | 5.765 g/L at 24°C | [2] |

| Other Solubilities | Slightly soluble in water and acetone; very soluble in hot alcohol; slightly soluble in Chloroform (B151607) and DMSO.[3][6] | |

| LogP | -0.85 | [3] |

| Vapor Pressure | 0.00019 mmHg | [3] |

| pKa | -4.82 ± 0.70 (Predicted) | [2] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [2][6] |

Molecular Structure

This compound is a derivative of piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. In DNPC, a nitroso group (N=O) is attached to each of these nitrogen atoms. The molecule exists in two chair conformations, cis and trans.[7]

Caption: 2D structure of this compound.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, compiled from various scientific sources.

A reported laboratory-scale synthesis of this compound is conducted under solvent-free conditions.[7]

-

Reagents:

-

Piperazine (1 mmol)

-

Sodium Nitrite (NaNO₂) (2 mmol)

-

Wet-SiO₂ 50% (0.2 g)

-

Nano-kaolin-SO₃H (0.015 g) as a solid catalyst[7]

-

-

Procedure:

-

Combine piperazine, sodium nitrite, wet-SiO₂, and the nano-kaolin-SO₃H catalyst in a mortar.[7]

-

Grind the mixture at room temperature for 5–15 minutes.[7]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Petroleum Ether (3:7).[7]

-

Upon completion, wash the reaction mixture with chloroform (2 x 3 mL).[7]

-

Separate the catalyst from the mixture by filtration.[7]

-

Evaporate the solvent from the filtrate to obtain the pure this compound product.[7]

-

Multiple methods have been developed for the detection and quantification of DNPC in various matrices.

A. Gas Chromatography-Thermal Energy Analyzer (GC/TEA) [8]

-

Application: Quantitative measurement in drug formulations.

-

Methodology: Utilizes a gas chromatograph interfaced with a thermal energy analyzer.

-

Detection Limit: 12 ppb for DNPC.[8]

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [9]

-

Application: Determination in simulated gastric juice.

-

Column: Reversed phase ODS column.

-

Mobile Phase: Isocratic elution with methanol-0.02 M sodium dihydrogen phosphate (B84403) (60:40 v/v, pH 3.0).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at 238 nm.[9]

-

Linear Range: 0.072-2.88 µg/mL.[9]

-

Detection Limit: 0.01 µg/mL.[9]

C. Supported Liquid Extraction and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (SLE-HILIC-MS) [10]

-

Application: Trace-level quantification in treated wastewater.

-

Sample Preparation: Supported Liquid Extraction (SLE).

-

Analysis: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS). This method is noted for being effective for more polar compounds like N-nitrosopiperazine which are challenging to quantify with traditional methods.[10]

Biological Activity and Signaling

This compound is a suspected carcinogen with demonstrated carcinogenic, neoplastigenic, and tumorigenic effects in experimental studies.[1] It is classified as a substance that may cause cancer.[3][11]

-

Organ Specificity: DNPC shows organ specificity to the nasopharyngeal epithelium and is used to induce nasopharyngeal carcinoma (NPC) in animal models.[1][2]

-

Metastasis: In vivo studies have shown that DNPC can inhibit cell motility and invasion, yet facilitate NPC metastasis.[1]

-

Signaling Pathway: The metastatic effect of DNPC has been linked to the phosphorylation of the protein LYRIC (Lysine-Rich CEACAM1 Co-isolated) at serine 568.[1] Increased expression of Phospho-LYRIC is observed in metastatic tumors of DNPC-treated mice.[1]

Caption: DNPC-induced LYRIC phosphorylation pathway.

Safety and Handling

Due to its toxicity and carcinogenicity, this compound must be handled with extreme caution.

-

GHS Hazard Classification:

-

Acute toxicity, oral (Category 3) - H301: Toxic if swallowed.[3][11]

-

Skin irritation (Category 2) - H315: Causes skin irritation.[3][11]

-

Serious eye irritation (Category 2A) - H319: Causes serious eye irritation.[3][11]

-

Carcinogenicity (Category 1B) - H350: May cause cancer.[3][11]

-

Specific target organ toxicity, single exposure (Category 3) - H335: May cause respiratory irritation.[3][11]

-

-

Precautions for Safe Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12][13]

-

Avoid contact with skin and eyes.[12]

-

Avoid the formation and inhalation of dust and aerosols.[11][12]

-

Use only in a well-ventilated area with appropriate exhaust ventilation.[11][12]

-

Do not eat, drink, or smoke when using this product.[11][13]

-

-

Personal Protective Equipment (PPE):

-

Storage Conditions:

References

- 1. This compound | 140-79-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C4H8N4O2 | CID 8819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine, 1,4-dinitroso- [webbook.nist.gov]

- 5. Piperazine, 1,4-dinitroso- [webbook.nist.gov]

- 6. 140-79-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of piperazine drug formulations for N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Mechanism of N,N'-Dinitrosopiperazine Formation from Piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Dinitrosopiperazine (DNPZ) is a potent carcinogenic nitrosamine (B1359907) that can be formed from the widely used pharmaceutical ingredient and industrial chemical, piperazine (B1678402). Understanding the mechanism of its formation is critical for risk assessment and the development of mitigation strategies in drug manufacturing and other applications. This technical guide provides a comprehensive overview of the core mechanism of DNPZ formation, detailing the reaction kinetics, influencing factors, and relevant experimental protocols. The formation of DNPZ from piperazine is a stepwise process, initiated by the formation of the intermediate N-mononitrosopiperazine (MNPZ), followed by a second nitrosation event. The reaction is significantly influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.

The Stepwise Mechanism of this compound Formation

The formation of this compound from piperazine is not a single-step reaction but a sequential process involving two nitrosation steps.

Step 1: Formation of N-Mononitrosopiperazine (MNPZ)

The initial step is the nitrosation of one of the secondary amine groups of the piperazine ring to form the intermediate, N-mononitrosopiperazine (MNPZ). This reaction occurs when a nitrosating agent, typically derived from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) under acidic conditions, reacts with piperazine.

The primary nitrosating species in acidic aqueous solutions is dinitrogen trioxide (N₂O₃), which is in equilibrium with nitrous acid (HNO₂). The unprotonated secondary amine of piperazine acts as a nucleophile, attacking the electrophilic nitrosating agent.

Step 2: Formation of this compound (DNPZ)

The second step involves the nitrosation of the remaining secondary amine group of the MNPZ intermediate to yield the final product, DNPZ. This second nitrosation is generally considered to be slower than the first due to the electron-withdrawing effect of the existing nitroso group on the MNPZ molecule, which reduces the nucleophilicity of the second nitrogen atom.

The overall reaction can be summarized as follows:

Piperazine + Nitrosating Agent → N-Mononitrosopiperazine (MNPZ) + Byproducts MNPZ + Nitrosating Agent → this compound (DNPZ) + Byproducts

The following diagram illustrates the general stepwise nitrosation of piperazine.

The Discovery of N,N'-Dinitrosopiperazine as a Carcinogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dinitrosopiperazine (DNP) is a symmetrical N-nitrosamine that has been identified as a potent carcinogen in various animal models. This technical guide provides a comprehensive overview of the pivotal studies that established the carcinogenic properties of DNP, with a focus on the experimental methodologies, quantitative outcomes, and the molecular mechanisms underlying its activity. This document is intended to serve as a detailed resource for researchers and professionals involved in toxicology, oncology, and drug development.

Carcinogenicity Studies in Animal Models

The carcinogenic potential of this compound has been primarily investigated in rodent models, particularly in Fischer 344 (F344) rats. These studies have been instrumental in characterizing the organ-specific carcinogenicity and dose-response relationships of DNP.

Oral Administration in Fischer 344 Rats

A seminal study investigated the sequential development of tumors in the nasal cavity of male F344 rats administered DNP in their drinking water. This study provided critical insights into the histopathological progression of DNP-induced carcinogenesis.[1]

Table 1: Carcinogenicity of Orally Administered this compound in Male F344 Rats [1]

| Parameter | Details |

| Animal Model | Male F344 rats |

| Route of Administration | Drinking water |

| Concentration of DNP | 0.01% |

| Duration of Treatment | Up to 50 weeks |

| Key Findings | - Week 10: Simple hyperplasia of the nasal cavity epithelium. |

| - Week 20: Papillary hyperplasia, nodular hyperplasia, and papilloma. | |

| - Week 30: Carcinoma observed. | |

| - Week 50: 100% incidence of carcinoma in the nasal cavity. | |

| Tumor Types | - Adenocarcinomas (86%) |

| - Adenosquamous cell carcinomas (10%) | |

| - Undifferentiated carcinomas (4%) | |

| Tumor Location | - Nodular hyperplasias and carcinomas predominantly in the ethmoturbinates. |

| - Papillary hyperplasias and papillomas mainly in the nasoturbinates and maxilloturbinates. |

Intravesical Administration in Fischer 344 Rats

To investigate the local carcinogenic effects, DNP has also been administered directly into the bladder of female F344 rats. This route of administration revealed a different spectrum of tumors, highlighting the importance of the exposure route in determining organ-specific carcinogenicity.[2]

Table 2: Carcinogenicity of Intravesically Administered this compound in Female F344 Rats [2]

| Parameter | Details |

| Animal Model | Female F344 rats |

| Number of Animals | 12 per group |

| Route of Administration | Intravesical instillation |

| Dosage | 5.2 mg in aqueous solution, twice a week |

| Duration of Treatment | 36 weeks |

| Survival | 10 out of 12 animals survived the treatment |

| Tumor Incidence | 6 out of 10 surviving animals developed tumors |

| Tumor Types and Locations | - Nasal mucosa adenocarcinomas or neuroblastomas (5 animals) |

| - Transitional cell carcinoma of the bladder (1 animal) |

Experimental Protocols

This section provides a detailed description of the methodologies employed in the key carcinogenicity studies of this compound, based on published literature and established guidelines for carcinogenicity bioassays.[1][2]

General Guidelines for Rodent Carcinogenicity Studies

The experimental protocols for carcinogenicity testing of chemical agents like DNP are guided by standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).[1][2][3][4][5][6][7][8][9] These guidelines ensure the reproducibility and reliability of the study findings.

Key principles of these guidelines include:

-

Animal Model: Use of well-characterized rodent strains with known background tumor rates, such as the Fischer 344 rat.[4]

-

Group Size: A sufficient number of animals per group (typically at least 50 of each sex for a two-year bioassay) to provide statistical power.[6]

-

Dose Selection: At least three dose levels plus a concurrent control group should be used. The highest dose should induce minimal toxicity without significantly altering the animals' lifespan.

-

Administration Route: The route of administration should be relevant to potential human exposure. For DNP, both oral (drinking water) and local (intravesical) routes have been investigated.

-

Duration of Study: Long-term exposure, typically for the majority of the animal's lifespan (e.g., 18-24 months for mice and 24 months for rats).

-

Observations: Regular clinical observations, body weight measurements, and detailed records of any palpable masses.

-

Pathology: Comprehensive gross necropsy and histopathological examination of all major organs and any observed lesions.

Protocol for Oral Administration of DNP in Drinking Water

This protocol is based on the study that investigated nasal carcinogenesis in F344 rats.[1]

-

Animal Acclimatization: Male F344 rats are acclimatized to the laboratory conditions for at least one week prior to the start of the study.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rodent chow and water.

-

DNP Solution Preparation: A 0.01% solution of this compound is prepared in drinking water. The stability of the solution is monitored regularly.

-

Treatment: The DNP solution is provided as the sole source of drinking water to the treatment group. The control group receives untreated drinking water.

-

Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly.

-

Scheduled Sacrifices: Subgroups of animals are sacrificed at predetermined intervals (e.g., every 10 weeks) to observe the sequential development of lesions.

-

Necropsy and Histopathology: At the time of sacrifice, a complete gross necropsy is performed. The head is sectioned, and the nasal cavity is carefully examined. Tissues from the nasal cavity and other major organs are collected, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

Protocol for Intravesical Administration of DNP

This protocol is based on the study investigating bladder and nasal carcinogenesis in F344 rats.[2]

-

Animal Preparation: Female F344 rats are anesthetized prior to each instillation.

-

Catheterization: A sterile catheter is gently inserted into the bladder through the urethra.

-

DNP Administration: A 5.2 mg dose of DNP in an aqueous solution is instilled into the bladder via the catheter.

-

Treatment Schedule: The procedure is repeated twice a week for a duration of 36 weeks.

-

Post-Treatment Observation: After the treatment period, the animals are observed for the remainder of their lifespan for signs of tumor development.

-

Necropsy and Histopathology: Upon spontaneous death or at the end of the study, a complete necropsy is performed. The bladder, nasal cavity, and all other major organs are examined for gross lesions. Tissues are collected, processed, and examined microscopically as described in the oral administration protocol.

Molecular Mechanism of Carcinogenesis

The carcinogenic activity of this compound is attributed to its metabolic activation to a reactive electrophile that can damage cellular macromolecules, primarily DNA. This mechanism is common to many N-nitroso compounds.

Metabolic Activation

The primary pathway for the metabolic activation of N-nitrosamines involves cytochrome P450 (CYP) enzymes in the liver and other tissues.[7] These enzymes catalyze the α-hydroxylation of the carbon atom adjacent to the N-nitroso group. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a highly reactive alkylating agent, a diazonium ion.

References

- 1. policycommons.net [policycommons.net]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. Oecd 541 guidelines | PPTX [slideshare.net]

- 4. quantics.co.uk [quantics.co.uk]

- 5. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. quinacrine.org [quinacrine.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Stereochemistry and Conformational Analysis of N,N'-Dinitrosopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dinitrosopiperazine (DNPP) is a cyclic nitrosamine (B1359907) that has garnered significant attention due to its carcinogenic properties and its formation as a potential impurity in pharmaceutical products and industrial processes.[1][2][3] A thorough understanding of its stereochemistry and conformational behavior is crucial for elucidating its biological activity, developing analytical detection methods, and controlling its formation. This technical guide provides an in-depth analysis of the stereoisomerism and conformational dynamics of this compound, supported by spectroscopic data and experimental protocols.

Introduction

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can adopt several conformations, primarily chair and boat forms.[4] The introduction of nitroso groups on both nitrogen atoms in this compound introduces further complexity, leading to the existence of geometric isomers (cis and trans) and multiple conformers.[5][6] The orientation of the nitroso groups relative to the piperazine ring dictates the overall shape and polarity of the molecule, which in turn can influence its interactions with biological macromolecules and its toxicological profile.

N-nitrosamines, as a class of compounds, are known for their zwitterionic character, which contributes to their stability.[5][6] In symmetric cyclic N-nitrosamines like this compound, the interplay between the ring conformation and the orientation of the two nitroso groups results in a complex conformational landscape.[5][6]

Stereoisomerism in this compound

The primary stereochemical feature of this compound is the potential for cis-trans isomerism arising from the relative orientation of the two nitroso groups with respect to the plane of the piperazine ring.

-

Cis Isomer: Both nitroso groups are on the same side of the piperazine ring.

-

Trans Isomer: The nitroso groups are on opposite sides of the piperazine ring.

These isomers are distinct chemical entities with different physical and spectroscopic properties.

Conformational Analysis

The piperazine ring in this compound is not planar and exists predominantly in chair and boat conformations. The combination of cis/trans isomerism and these ring conformations leads to a variety of possible structures.

Chair Conformations

The chair conformation is generally the most stable for six-membered rings. For this compound, both cis and trans isomers can exist in chair conformations.[5][6]

-

Trans-Chair: The two nitroso groups are in a diaxial or diequatorial-like arrangement.

-

Cis-Chair: The two nitroso groups are in an axial-equatorial-like arrangement.

Boat Conformations

Under certain conditions, particularly with increased energy, the piperazine ring can adopt a more flexible boat conformation. The presence of four conformers, including cis and trans forms of both chair and boat conformations, has been reported.[5][6]

The following diagram illustrates the relationship between the different isomeric and conformational forms of this compound.

Spectroscopic and Structural Data

The stereochemistry and conformation of this compound can be elucidated using various analytical techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the different isomers and conformers of this compound in solution. The chemical shifts and coupling constants of the methylene (B1212753) protons are sensitive to their chemical environment and spatial orientation.

Studies have shown that the ratio of cis and trans isomers, as well as the presence of chair and boat conformers, can be influenced by the stoichiometry of the nitrosating agent used in the synthesis.[5][6]

| Reaction Condition (piperazine:NaNO₂)¹ | Observed Species | Isomer/Conformer | ¹H NMR Data (400 MHz, CDCl₃) δ (ppm) |

| 1:1 | Mixture | trans-chair | 4.46 (t, 4H, J=6 Hz), 3.91 (t, 4H, J=6 Hz) |

| cis-chair | 4.47 (s, 4H), 3.88 (s, 4H) | ||

| unreacted piperazine | 9.56 (bs, 2H), 3.31 (m, 8H) | ||

| 1:2 | Complete conversion | trans-chair | 4.4 (t, 4H, J=6 Hz), 4.04 (t, 4H, J=6 Hz) |

| cis-chair | 4.56 (s, 4H), 3.81 (s, 4H) | ||

| 1:4 | Mixture of 4 conformers | chair and boat | 4.61 (s, 4H), 4.56 (s, 4H), 4.40 (m, 8H), 4.04 (m, 8H), 3.83 (s, 4H), 3.81 (s, 4H) |

¹Data sourced from Yaghmaeiyan et al. (2022).[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are observed for the C-H, N=N, and C-N bonds.

| Vibrational Mode | Wavenumber (cm⁻¹)¹ |

| C-H stretch | ~2926 |

| N=N stretch | 1600 - 1400 |

| C-N stretch | 1350 - 1000 |

¹Data sourced from Yaghmaeiyan et al. (2022) and NIST Chemistry WebBook.[5][7]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[8] The nominal mass of this compound is 144 g/mol .[8]

X-ray Crystallography and Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the geometries, relative energies, and energy barriers between different conformers.[9][10] Such studies on related molecules have provided insights into their structural and electronic properties.[9][10]

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound based on the nitrosation of piperazine.[5][11]

Materials:

-

Piperazine

-

Sodium nitrite (B80452) (NaNO₂)

-

Wet SiO₂ (50%)

-

Solid acid catalyst (e.g., nano-kaolin-SO₃H)

-

Chloroform

-

Mortar and pestle

-

TLC plates (e.g., EtOAc:petroleum ether 3:7)

-

Filtration apparatus

Procedure:

-

In a mortar, combine piperazine and sodium nitrite in the desired molar ratio (e.g., 1:1, 1:2, or 1:4).

-

Add wet SiO₂ and the solid acid catalyst.

-

Grind the mixture at room temperature for a specified time (e.g., 5-15 minutes).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with chloroform.

-

Filter the mixture to remove the solid catalyst.

-

Evaporate the solvent from the filtrate to obtain the pure this compound product.

Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.

¹H NMR Analysis

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in deuterated chloroform (CDCl₃).

Data Acquisition:

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Data Analysis:

-

Integrate the signals to determine the relative ratios of the different species present.

-

Analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons of the cis and trans isomers and their respective conformers.

Conclusion

The stereochemistry and conformational analysis of this compound reveal a complex molecular system with multiple interconverting forms. The presence of cis and trans isomers, each capable of adopting chair and boat conformations, has been confirmed by ¹H NMR spectroscopy. The relative populations of these species can be influenced by the synthetic conditions. A comprehensive understanding of this conformational landscape is essential for researchers in toxicology, analytical chemistry, and drug development who may encounter this potent carcinogen. Further studies employing X-ray crystallography and computational modeling would provide more precise quantitative data on the geometric parameters and energetic profiles of the various conformers of this compound.

References

- 1. Piperazine, 1,4-dinitroso- [webbook.nist.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0041941) [hmdb.ca]

- 3. 1,4-Dinitrosopiperazine | LGC Standards [lgcstandards.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine, 1,4-dinitroso- [webbook.nist.gov]

- 8. Piperazine, 1,4-dinitroso- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sites.utexas.edu [sites.utexas.edu]

N,N'-Dinitrosopiperazine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,N'-Dinitrosopiperazine (DNPC), a potent carcinogen with significant implications in toxicology and cancer research. This document consolidates critical data on its chemical identity, physicochemical properties, and toxicological profile. Furthermore, it details experimental protocols for its synthesis and analysis and explores its molecular mechanism of action, offering valuable insights for professionals in drug development and related scientific fields.

Chemical Identity

IUPAC Name: 1,4-dinitrosopiperazine[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

| Synonym | Reference |

| 1,4-Dinitrosopiperazine | [1][2] |

| Dinitrosopiperazine | [1] |

| DNPZ | [1] |

| N,N'-Dinitroso-piperazine | |

| Piperazine (B1678402), 1,4-dinitroso- | [1] |

| Dinitrosopiperazin (German) | [1] |

| NSC 339 | [1] |

| USAF DO-36 | [1] |

| CCRIS 6929 | [1] |

| EINECS 205-434-6 | [1] |

| BRN 0135106 | [1] |

| UNII-GU48C6581I | [1] |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the following tables for clear comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H8N4O2 | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [3] |

| Melting Point | 158 °C | |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Slightly soluble in acetone; very soluble in hot alcohol. | |

| logP | -0.8 | |

| Vapor Pressure | 0.00019 mmHg |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Carcinogenicity | Induces nasopharyngeal carcinoma | Human (suspected) | Inhalation, Ingestion | |

| TD50 | 3.6 mg/kg body weight/day | Not specified | Not specified | |

| Mutagenicity | Positive in Ames test | Salmonella typhimurium | In vitro | |

| Target Organs | Nasopharyngeal epithelium, esophagus, liver, nasal cavities, forestomach | Rat | Not specified | |

| Target Organs | Lung, liver | Mouse | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

Materials:

-

Piperazine

-

Sodium nitrite (B80452) (NaNO2)

-

Wet-SiO2 (50%)

-

Nano-kaolin-SO3H (catalyst)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Prepare the nano-kaolin-SO3H catalyst as described in prior literature.

-

In a mortar, combine piperazine (1 mmol), sodium nitrite (2 mmol), and wet-SiO2 (0.2 g).

-

Add nano-kaolin-SO3H (0.015 g) to the mixture.

-

Grind the mixture at room temperature under solvent-free conditions for 5-15 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (3:7).

-

Upon completion, wash the reaction mixture with chloroform (2 x 3 mL).

-

Separate the catalyst by filtration.

-

Evaporate the solvent from the filtrate to obtain the pure this compound product.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: Reversed-phase ODS column.

-

Mobile Phase: Isocratic elution with methanol-0.02 M sodium dihydrogen phosphate (B84403) (60:40 v/v), pH 3.0.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 238 nm.

-

Internal Standard: Isosorbide dinitrate.

-

Linear Range: 0.072-2.88 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

MS Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 250 °C.

-

Monitoring Mode: Selected Ion Monitoring (SIM) at m/z 85 for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Chloroform-d (CDCl3).

-

Instrument: 400 MHz NMR spectrometer.

-

¹H NMR Spectral Data for trans isomer (54%): δH = 4.4 (t, 4H, 3J = 6 Hz), 4.04 (t, 4H, 3J = 6 Hz).

-

¹H NMR Spectral Data for cis isomer (46%): δH = 4.56 (s, 4H), 3.81 (s, 4H).[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key molecular pathways and logical relationships involving this compound.

Caption: Formation pathway of this compound.

Caption: Proposed signaling pathway for DNPZ-induced carcinogenicity.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0041941) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC determination of dinitrosopiperazine in simulated gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Historical Review of N,N'-Dinitrosopiperazine (DNPZ) Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dinitrosopiperazine (DNPZ) is a symmetrical N-nitrosamine that has been a subject of toxicological research due to its carcinogenic properties. Like other N-nitroso compounds, the toxicity of DNPZ became a concern following the discovery of the carcinogenic potential of dimethylnitrosamine in the 1950s. This guide provides a comprehensive historical overview of the toxicological data on DNPZ, focusing on key studies that have defined our understanding of its carcinogenicity, metabolism, and genotoxicity. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Quantitative Toxicology Data

The toxicity of this compound has been evaluated in various animal models. The following tables summarize the key quantitative data from historical studies.

Table 1: Carcinogenic Potency of this compound

| Species | Strain | Sex | Route of Administration | TD50 (mg/kg/day) | Target Organs | Reference |

| Rat | F344 | Female | Intravesical | 3.6 | Nasal Mucosa, Urinary Bladder | [1] |

| Mouse | C17 | Not Specified | Oral (in combination with saccharin (B28170) coated betel nut) | Not explicitly calculated, but tumorigenic | Not specified in abstract | [2] |

Table 2: Acute Toxicity of this compound in Mice

| Exposure Group | Strain | Observation | Finding | Reference |

| Adult Mice | Not Specified | Treated for 1 year | 15% mortality due to acute toxic effect | [3] |

| Transmaternally Exposed Mice | Not Specified | Mothers treated during pregnancy and lactation | 57% mortality in offspring due to acute toxic effect | [3] |

Key Experimental Protocols

Detailed methodologies from pivotal historical studies are crucial for understanding and potentially replicating earlier findings.

Carcinogenicity Bioassay in Rats (Intravesical Administration)

A key historical study investigated the carcinogenic effects of DNPZ when administered directly into the bladder of female F344 rats[1].

-

Animals: Groups of twelve female F344 rats were used.

-

Test Substance and Administration: this compound (DNPZ) was dissolved in an aqueous solution. A dose of 5.2 mg was administered intravesically twice a week for 36 weeks.

-

Procedure: The urinary bladder was catheterized for the administration of the DNPZ solution.

-

Observation and Endpoints: The animals were monitored for signs of toxicity and tumor development. At the end of the study, a complete necropsy was performed, and tissues, particularly the nasal mucosa and urinary bladder, were examined histopathologically for neoplastic changes.

-

Results: Out of the ten surviving animals, six developed tumors. Five had adenocarcinomas or neuroblastomas of the nasal mucosa, and one had a transitional cell carcinoma of the bladder[1].

Metabolic Activation and Genotoxicity

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation into reactive electrophilic species that can damage DNA.

Proposed Metabolic Activation of this compound

While specific historical studies detailing the complete metabolic pathway of DNPZ are limited, the general pathway for nitrosamine (B1359907) activation is well-established and believed to involve cytochrome P450-mediated α-hydroxylation. After administration, DNPZ is absorbed and distributed in the body. In the liver and other tissues containing cytochrome P450 enzymes, DNPZ is proposed to undergo hydroxylation at a carbon atom adjacent to one of the nitroso groups. This hydroxylation leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to form a reactive diazonium ion. This highly electrophilic species can then alkylate cellular macromolecules, including DNA, leading to mutations and the initiation of cancer.

Urinary metabolite studies in rats have identified 3-hydroxynitrosopyrrolidine and 1-nitrosopiperazinone-(3) as metabolites of DNPZ, suggesting that pathways other than simple α-hydroxylation and subsequent DNA alkylation may also be involved in its biotransformation[3].

Genotoxicity

N-nitrosamines are generally considered genotoxic carcinogens. Historical studies on the mutagenic activity of seven nitrosopiperazines, including DNPZ, were conducted using the X-linked recessive lethal assay in Drosophila melanogaster. These studies indicated that substitutions with methyl groups at the α-carbon atoms could reduce or eliminate the mutagenic activity of dinitrosopiperazine[3]. Further studies tested DNPZ and its deuterium-containing analogs for their ability to cause reversion of a nonsense mutation in Escherichia coli[3].

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a historical carcinogenicity bioassay, based on the protocols of the time.

Conclusion

Historical research has firmly established this compound as a potent carcinogen in animal models, with the nasal mucosa, liver, esophagus, forestomach, and urinary bladder being primary target organs. While quantitative data on its acute toxicity is limited in historical records, studies have demonstrated its ability to induce tumors at relatively low doses. The genotoxic potential of DNPZ is understood to be mediated through metabolic activation to a reactive DNA-alkylating species, a hallmark of many N-nitrosamines. This technical guide summarizes the foundational knowledge of DNPZ toxicity, providing a valuable historical context for contemporary research and risk assessment of N-nitrosamine compounds. Further research to fill the existing data gaps, particularly concerning dose-response relationships for various routes of exposure and a more detailed elucidation of its metabolic pathways, is warranted.

References

- 1. Carcinogenic effects in rats of nitrosopiperazines administered intravesically: possible implications for the use of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Managing n-nitrosopiperazine and dinitrosopiperazine | Scilit [scilit.com]

- 3. This compound | C4H8N4O2 | CID 8819 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N,N'-Dinitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dinitrosopiperazine (DNPZ) is a potent carcinogen belonging to the nitrosamine (B1359907) class of compounds. It is of significant interest to researchers in toxicology, oncology, and drug development due to its specific carcinogenic effects on the nasopharyngeal epithelium. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis, and an exploration of its role in signaling pathways associated with nasopharyngeal carcinoma.

Physical and Chemical Properties

This compound is a pale yellow crystalline solid at room temperature. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈N₄O₂ | [1][2] |

| Molecular Weight | 144.13 g/mol | [1][2] |

| CAS Number | 140-79-4 | [1] |

| Appearance | Pale yellow plates or crystalline solid | [1] |

| Melting Point | 158 °C | [1] |

| Boiling Point | Decomposes upon heating | [3] |

| Density | 1.53 g/cm³ | [3] |

| Solubility | Slightly soluble in water and acetone; very soluble in hot alcohol. | [1] |

| Vapor Pressure | 1.96 x 10⁻⁶ mmHg at 25°C | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic peaks at approximately 2926 cm⁻¹ (-C-H), 1600-1400 cm⁻¹ (N=O stretching), and 1350-1000 cm⁻¹ (C-N stretching). | [4] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) | Signals appear around δ 4.46 (t, 4H) and 3.91 (t, 4H) ppm, corresponding to the two sets of methylene (B1212753) protons in the piperazine (B1678402) ring. The exact chemical shifts can vary depending on the conformation (cis/trans) of the nitroso groups. | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) | A single peak is typically observed around δ 43.5 ppm for the carbon atoms of the piperazine ring, although conformational isomers may lead to multiple signals. | [5] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 144, with characteristic fragmentation patterns. | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved by the nitrosation of piperazine using sodium nitrite (B80452) in an acidic medium. The following protocol is based on established methods.[8][9]

Materials:

-

Piperazine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolve a known amount of piperazine in deionized water in a beaker.

-

Cool the piperazine solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a concentrated solution of hydrochloric acid to the piperazine solution to achieve a final pH of approximately 3. The temperature should be maintained below 10 °C during the addition.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cold, acidified piperazine solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A pale yellow precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.

-

Dry the product in a desiccator under vacuum to obtain crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as hot ethanol (B145695).[1][10]

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Avoid adding excess solvent.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of purified this compound will begin to form.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator under vacuum.

Analytical Methods

HPLC is a common method for the quantitative analysis of this compound.[11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a mixture of acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 238 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the sample to be analyzed in the mobile phase and filter through a 0.45 µm syringe filter before injection.

GC-MS is a highly sensitive and specific method for the detection and quantification of this compound.[7][12]

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Extract the sample containing this compound with a suitable organic solvent. Concentrate the extract if necessary.

NMR spectroscopy is used for the structural elucidation of this compound.[4]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

Acquisition Parameters (¹H NMR):

-

Spectrometer Frequency: 300-500 MHz.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

Acquisition Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-125 MHz.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

FTIR spectroscopy is used to identify the functional groups present in this compound. The KBr pellet method is commonly used for solid samples.[4][13]

Procedure for KBr Pellet Preparation:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Signaling Pathways in this compound-Induced Carcinogenesis

This compound is a well-established carcinogen that specifically targets the nasopharyngeal epithelium, leading to the development of nasopharyngeal carcinoma (NPC). Its carcinogenic effects are mediated through the modulation of several key signaling pathways that promote cell proliferation, invasion, and metastasis.

DNP-Mediated Metastasis via LYRIC Phosphorylation

This compound has been shown to induce the phosphorylation of Lysine-rich CEACAM1 co-isolated (LYRIC), a protein implicated in cell motility and invasion. This phosphorylation event is a critical step in DNP-facilitated NPC metastasis.

Caption: DNP-induced phosphorylation of LYRIC promotes NPC metastasis.

DNP-Induced Upregulation of CLU, MMP-9, and VEGF

This compound promotes NPC metastasis by upregulating the expression of Clusterin (CLU), Matrix Metalloproteinase-9 (MMP-9), and Vascular Endothelial Growth Factor (VEGF). CLU, in turn, can further enhance the expression of MMP-9 and VEGF, creating a positive feedback loop that drives tumor progression.

Caption: DNP upregulates CLU, MMP-9, and VEGF to drive NPC metastasis.

Involvement of the AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) signaling pathway is also implicated in the carcinogenic effects of this compound. DNP can lead to the abnormal activation of this pathway, contributing to the development of precancerous lesions in the nasopharyngeal epithelium.

Caption: DNP activates the AP-1 pathway, leading to precancerous lesions.

Conclusion

This compound is a well-characterized carcinogen with specific physical, chemical, and biological properties. This guide has provided a comprehensive overview of these characteristics, including detailed experimental protocols for its handling and analysis. Understanding the molecular mechanisms by which DNP induces nasopharyngeal carcinoma, particularly its influence on key signaling pathways, is crucial for the development of targeted therapies and preventative strategies. The information presented herein serves as a valuable resource for researchers and professionals working in the fields of cancer biology and drug development.

References

- 1. Separation of Dinitrosopiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceopen.com [scienceopen.com]

- 7. agilent.com [agilent.com]

- 8. Home Page [chem.ualberta.ca]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. Carcinogen-induced super-enhancer RNA promotes nasopharyngeal carcinoma metastasis through NPM1/c-Myc/NDRG1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kirj.ee [kirj.ee]

- 13. nemc.us [nemc.us]

An In-depth Technical Guide on N,N'-Dinitrosopiperazine Precursors in Food and Beverages

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Dinitrosopiperazine (DNP) is a potent genotoxic carcinogen that can be formed endogenously from the precursor piperazine (B1678402), a secondary amine, and nitrosating agents. While piperazine is utilized as a veterinary drug, its presence in the food chain presents a potential risk for human exposure and subsequent in vivo formation of DNP. This technical guide provides a comprehensive overview of the known precursors of DNP in food and beverages, with a focus on piperazine. It details the analytical methodologies for precursor quantification, summarizes available quantitative data, and illustrates the key chemical and biological pathways involved. A significant data gap exists regarding the prevalence of piperazine in dairy products, grains, and alcoholic beverages, highlighting a critical area for future research.

Introduction to this compound and its Precursors

N-nitrosamines are a class of chemical compounds formed by the reaction of a secondary or tertiary amine with a nitrosating agent.[1] This reaction can occur in various foods during processing and preparation, as well as in vivo, primarily in the acidic environment of the stomach.[2][3] this compound (DNP) is a symmetric N-nitrosamine derived from the nitrosation of both nitrogen atoms of the piperazine ring.[4] Classified as a suspected carcinogen, DNP has demonstrated carcinogenic, neoplastigenic, and tumorigenic effects in experimental animal models, affecting organs such as the esophagus, liver, and nasal cavities.[2][5]

The primary precursor for the formation of DNP in the context of food and beverages is piperazine.[6] Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[7] It has been used as an anthelmintic drug in veterinary medicine, particularly in swine and poultry.[8] Consequently, residues of piperazine can be found in animal-derived food products.[3][9]

Quantitative Data on Piperazine in Food and Beverages

Quantitative data on piperazine residues in food and beverages is crucial for assessing human exposure risk. However, the available data is largely concentrated on meat products due to piperazine's use in livestock.

Table 1: Quantitative Data for Piperazine Residues in Meat Products

| Food Product | Country/Region | No. of Samples | Detection Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Chicken Muscle | China | 20 | 13.5 - 21.6 | Not Reported | [7] |

| Chicken Kidney | China | 20 | 19.2 - 29.8 | Not Reported | [7] |

| Chicken Liver | China | 20 | 17.9 - 23.6 | Not Reported | [7] |

| Pork | China | 15 | 12.6 - 21.5 | Not Reported | [7] |

| Porcine Muscle | Europe | Not Specified | 49 - 3296 | Not Reported | [8] |

| Porcine Skin + Fat | Europe | Not Specified | 88 - 2646 | Not Reported | [8] |

| Porcine Liver | Europe | Not Specified | 591 - 9049 | Not Reported | [8] |

| Porcine Kidney | Europe | Not Specified | 901 - 42720 | Not Reported | [8] |

Data Gaps:

A significant lack of quantitative data exists for piperazine residues in other major food categories, including:

-

Grains and Cereals: There is a notable absence of studies investigating the presence and levels of piperazine in common grains such as wheat and rice, and their derived products.

-

Beverages: No specific data on piperazine contamination in alcoholic beverages like beer and wine were found.

Experimental Protocols for Precursor Analysis

The accurate quantification of piperazine in complex food matrices requires robust analytical methodologies. The most common and sensitive methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Workflow for Piperazine Analysis in Food

The following diagram illustrates a typical workflow for the analysis of piperazine residues in food samples.

Detailed Method for Piperazine in Animal-Derived Foods (Adapted from TFDA Method)[10]

This protocol is a representative example for the analysis of piperazine in muscle, viscera, milk, and eggs.

1. Sample Preparation and Extraction:

-

Accurately weigh approximately 2 g of homogenized tissue, or 2 mL of milk, into a centrifuge tube.

-

Add an internal standard (e.g., piperazine-d8).

-

Add 6 mL of 5% trichloroacetic acid and 5 mL of acetonitrile (B52724).

-

Vortex for 1 minute and sonicate for 10 minutes.

-

Centrifuge and collect the supernatant.

-

Re-extract the residue with 6 mL of 5% trichloroacetic acid and 2 mL of acetonitrile.

-

Combine the supernatants.

-

Add 10 mL of n-hexane saturated with acetonitrile, shake, and centrifuge. Collect the lower aqueous layer.

2. Purification (Solid-Phase Extraction - SPE):

-

Use a strong cation-exchange (SCX) SPE cartridge.

-

Condition the cartridge with methanol, deionized water, and 2% formic acid.

-

Load the extracted sample.

-

Wash the cartridge sequentially with 2% formic acid, deionized water, and methanol.

-

Elute the piperazine with a solution of 10% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., XBridge® BEH HILIC, 2.5 µm, 2.1 mm i.d. × 10 cm).[10]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Piperazine: A common transition is m/z 87 -> 43.[9]

-

Piperazine-d8 (Internal Standard): Monitor an appropriate transition.

-

-

4. Quantification:

-

Generate a calibration curve using standard solutions of piperazine.

-

Calculate the concentration of piperazine in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Formation and Biological Fate of this compound

Chemical Formation of DNP

The formation of DNP occurs through the nitrosation of piperazine. This reaction is typically acid-catalyzed and involves the reaction of piperazine with a nitrosating agent, which is often formed from nitrites (NO₂⁻) present in food or saliva.

In Vivo Formation and Metabolism

Following ingestion of piperazine and a source of nitrite (B80452) (e.g., from certain vegetables or cured meats), DNP can be formed endogenously in the acidic environment of the stomach.[1][6] Studies have shown that after oral administration of piperazine, both N-mononitrosopiperazine (MNP) and, to a lesser extent, DNP are excreted in the urine.[1] It is also suggested that MNP can be converted to DNP via transnitrosation.[2]

Once formed, DNP undergoes metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive intermediates that can bind to cellular macromolecules, including DNA.[11] This DNA adduct formation is a critical step in the initiation of carcinogenesis.

Conclusion and Recommendations

The presence of piperazine in the food supply, primarily as a veterinary drug residue in meat products, is a potential source of exposure that can lead to the endogenous formation of the potent carcinogen this compound. While sensitive analytical methods for piperazine detection are available, a significant knowledge gap exists regarding its prevalence in dairy products, grains, and beverages.

Recommendations for Future Research:

-

Surveillance Studies: Conduct comprehensive surveys to determine the levels of piperazine residues in a wide range of food products, with a particular focus on dairy, grains, and alcoholic beverages.

-

Precursor Identification: Investigate the potential for other dietary components to act as precursors to the piperazine ring structure.

-

Risk Assessment: Utilize the data from surveillance studies to conduct a thorough risk assessment of dietary piperazine exposure and the associated risk of DNP formation.

Addressing these research priorities is essential for a more complete understanding of the risks associated with DNP precursors in the human diet and for the development of effective risk management strategies.

References

- 1. Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. mdpi.com [mdpi.com]

- 6. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. Carcinogenic effects in rats of nitrosopiperazines administered intravesically: possible implications for the use of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hesiglobal.org [hesiglobal.org]

Early Studies on the Mutagenic Properties of N,N'-Dinitrosopiperazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research (pre-2000) into the mutagenic properties of N,N'-Dinitrosopiperazine (DNPZ). The document focuses on key studies that established the genotoxic potential of this cyclic nitrosamine (B1359907), the requirement for metabolic activation, and initial structure-activity relationships.

Quantitative Data on Mutagenicity

Early investigations into the mutagenicity of this compound primarily utilized bacterial reverse mutation assays and in vivo insect assays. The following tables summarize the key findings from seminal studies, providing a comparative overview of the compound's mutagenic potential.

Bacterial Mutagenesis Studies

One of the foundational studies on the metabolic activation requirement for DNPZ's mutagenicity was conducted by Elespuru in 1978. This research utilized an Escherichia coli strain to investigate the effect of isotopic substitution on mutagenic activity.

| Compound | Test System | Metabolic Activation | Observed Mutagenic Activity | Reference |

| This compound | Escherichia coli WU 3610 (tyr-, leu-) | + Rat Liver Microsomes (S9) | Mutagenic | [Elespuru, 1978] |

| Deuterated this compound (at α-carbon) | Escherichia coli WU 3610 (tyr-, leu-) | + Rat Liver Microsomes (S9) | Reduced Mutagenic Activity | [Elespuru, 1978] |

Table 1: Summary of Mutagenicity Data from Elespuru (1978).

The key finding of this study was that the deuterated analog of DNPZ exhibited lower mutagenic potential, suggesting that the cleavage of the carbon-hydrogen bond at the α-position to the nitroso group is a rate-limiting step in its metabolic activation to a mutagenic species[1].

In Vivo Mutagenesis Studies

Research by Nix et al. in 1980 explored the mutagenicity of DNPZ and its derivatives in a eukaryotic system, Drosophila melanogaster, using the sex-linked recessive lethal (SLRL) assay. This study provided valuable insights into structure-activity relationships.

| Compound | Test System | Observed Mutagenic Activity | Reference |

| This compound | Drosophila melanogaster (SLRL Assay) | Mutagenic | [Nix et al., 1980] |

| 2,3,5,6-Tetramethyl-dinitrosopiperazine | Drosophila melanogaster (SLRL Assay) | Non-mutagenic | [Nix et al., 1980] |

Table 2: Summary of Mutagenicity Data from Nix et al. (1980).

The results from this study demonstrated that substitution with methyl groups at all of the α-carbon atoms eliminated the mutagenic activity of dinitrosopiperazine in Drosophila[2]. This finding further underscored the importance of the α-carbon position in the mutagenic mechanism of cyclic nitrosamines.

Experimental Protocols

The following sections detail the methodologies employed in the key early studies on the mutagenic properties of this compound.

Bacterial Reverse Mutation Assay (Elespuru, 1978)

This study utilized a liquid pre-incubation modification of the Ames test to assess the mutagenicity of DNPZ and its deuterated analog.

-

Test Organism: Escherichia coli WU 3610, a strain auxotrophic for tyrosine (tyr-) and leucine (B10760876) (leu-), capable of detecting nonsense mutation reversion.

-

Metabolic Activation System: A rat liver homogenate fraction (S9) was used to provide the necessary enzymes for metabolic activation. The S9 mix typically contained the S9 fraction, a buffer (e.g., phosphate (B84403) buffer), magnesium chloride, potassium chloride, glucose-6-phosphate, and NADP+.

-

Test Compound Preparation: this compound and its deuterated analog were dissolved in a suitable solvent, likely dimethyl sulfoxide (B87167) (DMSO) or water.

-

Assay Procedure:

-

A mixture of the bacterial culture, the test compound at various concentrations, and the S9 mix (or buffer for negative controls) was pre-incubated with shaking at 37°C.

-

After the pre-incubation period, molten top agar (B569324) was added to the mixture.

-

The entire mixture was then poured onto minimal glucose agar plates.

-

The plates were incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize tyrosine) on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies indicated a mutagenic effect.

Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Assay (Nix et al., 1980)

This in vivo assay was used to detect the induction of lethal mutations on the X-chromosome of the fruit fly.

-

Test Organism: Drosophila melanogaster. Wild-type males (e.g., Canton-S) were treated with the test compound.

-

Test Compound Administration: The nitrosamines were dissolved in a 5% sucrose (B13894) solution and administered to adult male flies by feeding for a defined period (e.g., 24-72 hours).

-

Mating Scheme:

-

P Generation: Treated males were mated with virgin females of a specialized strain (e.g., Basc).

-

F1 Generation: The resulting F1 females, carrying one treated X-chromosome and one marker X-chromosome, were individually mated with their brothers.

-

F2 Generation: The progeny of the F1 cross were scored. The absence of a specific class of males (those that would have inherited the treated X-chromosome) in the F2 generation indicated the presence of a recessive lethal mutation.

-

-